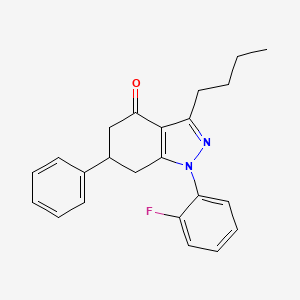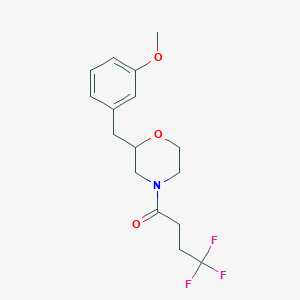
3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound belonging to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a butyl group, a fluorophenyl group, and a phenyl group attached to the indazole core, making it a unique and potentially valuable molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a butyl-substituted hydrazine with a fluorophenyl ketone can lead to the formation of the indazole ring system. The reaction conditions often require the use of catalysts, such as acidic or basic catalysts, and solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorophenyl and phenyl groups can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
科学研究应用
3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
相似化合物的比较
Similar Compounds
1-(2-Fluorobenzyl)-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: Another fluorophenyl-containing compound with different structural features and applications.
meso-Arylporphyrins: Compounds with similar aromatic characteristics but different core structures and properties.
Uniqueness
3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific combination of functional groups and the indazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
3-butyl-1-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O/c1-2-3-12-19-23-21(26(25-19)20-13-8-7-11-18(20)24)14-17(15-22(23)27)16-9-5-4-6-10-16/h4-11,13,17H,2-3,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBCAWZNQNBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B5997227.png)
![2-{2-[(E)-2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE](/img/structure/B5997235.png)
![(4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone](/img/structure/B5997238.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]butanamide](/img/structure/B5997251.png)
![1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride](/img/structure/B5997273.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5997275.png)
![1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methyl-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B5997283.png)
![1'-acetyl-3-[2-(3-methoxyphenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5997289.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B5997297.png)
![4-methyl-N-[(Z)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino]benzenesulfonamide](/img/structure/B5997301.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5997317.png)
![[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B5997324.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5997331.png)

